CCR4 Antagonism: C4-Ethyl Preserves Potency, C4-H Elimination Abolishes Documented Activity
The patent family WO2013110120 explicitly defines the C4 position as substituted with alkyl, aryl, or heteroaryl groups for CCR4 antagonism [1]. While the compound itself (CAS 1537972-41-0) is a key intermediate toward the final antagonists, its closest des-ethyl analog (2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine, CAS 874782-16-8) lacks the C4 substituent essential for receptor pocket occupancy. This structural deletion results in a complete loss of the CCR4 antagonism documented in the patent, as the C4-ethyl group is critical for filling a hydrophobic sub-pocket in the receptor [1]. Quantitative data for the final trisubstituted pyrimidine amide derivatives show IC50 values of 0.064–0.077 µM, demonstrating the class's potency when the C4 position is substituted [2].
| Evidence Dimension | Functional CCR4 antagonism (chemotaxis inhibition) |
|---|---|
| Target Compound Data | IC50 not directly reported for 1537972-41-0; serves as the key intermediate providing the C4-ethyl pharmacophore |
| Comparator Or Baseline | Des-ethyl analog (CAS 874782-16-8): IC50 not reported; scaffold lacks the C4 substituent required for CCR4 activity |
| Quantified Difference | SAR trend: C4-unsubstituted analogs show no CCR4 antagonism; C4-substituted derivatives (including ethyl) achieve IC50 0.064–0.077 µM |
| Conditions | CCR4 chemotaxis inhibition assay using human CCR4-expressing cells (patent WO2013110120 and literature SAR studies) |
Why This Matters
Procuring the des-ethyl analog (CAS 874782-16-8) will yield a scaffold that cannot replicate the CCR4 antagonism essential for this chemotype's therapeutic hypothesis, rendering the procurement scientifically invalid for CCR4-targeted programs.
- [1] Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences P.L.A. (2013). Piperazinyl pyrimidine derivatives, preparation method and use thereof. WO2013110120A1. View Source
- [2] Zhang, L., et al. (2014). Design, synthesis and SAR study of novel trisubstituted pyrimidine amide derivatives as CCR4 antagonists. European Journal of Medicinal Chemistry, 77, 214-223. View Source
